Cobalt(2+);4-oxopent-2-en-2-olate

Description

Contextual Significance of Bis(2,4-pentanedionato)cobalt(II) in Transition Metal Chemistry

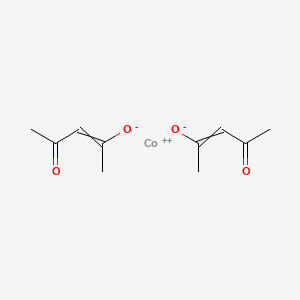

Bis(2,4-pentanedionato)cobalt(II), also known as Cobalt(II) acetylacetonate (B107027) or Co(acac)₂, is a coordination compound that holds a significant position in the field of transition metal chemistry. sigmaaldrich.com It consists of a central cobalt atom in the +2 oxidation state coordinated to two bidentate acetylacetonate ligands. sigmaaldrich.comcymitquimica.com The acetylacetonate anion forms a chelate ring by bonding through both oxygen atoms to the cobalt cation. americanelements.com This structure is fundamental to its utility in various chemical processes. americanelements.com

The significance of Co(acac)₂ stems from its role as a versatile catalyst and precursor in organic synthesis and materials science. sigmaaldrich.com It is widely used in catalytic applications such as cycloaddition reactions, oxidative isocyanide insertion, and the synthesis of complex organic molecules like ureas and azaheterocycles. sigmaaldrich.com Its catalytic activity is attributed to the ability of the cobalt center to participate in redox reactions and ligand exchange processes, stabilized by the acetylacetonate ligands.

Furthermore, Cobalt(II) acetylacetonate serves as a precursor for the synthesis of cobalt-containing materials, including cobalt oxide (Co₃O₄) nanoparticles and thin films. sigmaaldrich.com These materials have applications in electronics, electrochromic devices, and as catalysts. sigmaaldrich.com The compound's solubility in organic solvents makes it suitable for use in non-aqueous systems, such as in chemical vapor deposition (CVD) and laser evaporation techniques for fabricating thin films and carbon nanostructures. americanelements.comsigmaaldrich.com

The structural flexibility of Co(acac)₂ is another area of significant interest. Depending on the crystallization conditions and the solvent used, it can exist in different forms, including tetranuclear and trinuclear structures, as well as adducts with solvent molecules. acs.org This structural variability influences its magnetic properties and catalytic activity, making it a subject of ongoing research. acs.org

Historical Development and Contemporary Research Trajectories for Cobalt(II) Acetylacetonate

The historical development of research into Cobalt(II) acetylacetonate is marked by a pivotal discovery in 1964 when F. A. Cotton and R. C. Elder established its tetrameric structure, [Co(acac)₂]₄, through crystallographic analysis. acs.org This finding was a significant milestone in coordination chemistry, as it challenged the initial assumption that the complex existed as a monomer and highlighted the importance of metal-metal interactions and bridging ligands in determining the structure of coordination compounds. The tetrameric structure was found to exhibit ferromagnetic interactions at low temperatures, a property that distinguished it from related trimeric nickel complexes.

Subsequent research has confirmed the reproducibility of Cotton and Elder's synthesis and the existence of the tetranuclear form. acs.org Studies have also revealed that Co(acac)₂ can crystallize as a trinuclear species from noncoordinating halogenated solvents. acs.org In the presence of coordinating solvents like ethanol (B145695), it forms bis-adducts such as Co(acac)₂(EtOH)₂. acs.org The existence of a previously reported mononuclear square-planar form has been questioned, with suggestions that it may have been a copper-containing compound instead. acs.org

Contemporary research on Cobalt(II) acetylacetonate continues to explore its catalytic potential in a wide range of organic transformations. Current areas of investigation include its use in:

C-H functionalization: Cobalt-catalyzed C-H functionalization reactions are an important area of organic synthesis. sigmaaldrich.com

Polymerization: It is used as a catalyst in polymerization and copolymerization reactions. google.com Novel organocobalt complexes derived from Co(acac)₂ are used for the precision synthesis of functional polymers. ebi.ac.uk

Nanomaterial Synthesis: Co(acac)₂ is a key precursor in the solvothermal and hydrothermal synthesis of Co₃O₄ nanoparticles, which have applications in supercapacitors and gas sensing. sigmaaldrich.com It is also used in Metal-Organic Chemical Vapor Deposition (MOCVD) for growing cobalt oxide thin films. sigmaaldrich.com

Oxidation Catalysis: The combination of Co(acac)₂ with N-hydroxyphthalimide (NHPI) has been shown to be an effective catalytic system for the aerobic oxidation of various hydrocarbons under mild conditions. researchgate.net

The ongoing research underscores the enduring importance of Cobalt(II) acetylacetonate as a versatile and fundamental compound in both academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of Cobalt(II) Acetylacetonate

| Property | Value |

| Chemical Formula | Co(C₅H₇O₂)₂ |

| Molecular Weight | 257.15 g/mol sigmaaldrich.com |

| Appearance | Violet to purple solid researchgate.net |

| Melting Point | 165-170 °C sigmaaldrich.com |

| Solubility | Soluble in organic solvents like THF, DME, NMP, DCE, and MeCN; slightly soluble in water researchgate.netnih.gov |

| CAS Number | 14024-48-7 sigmaaldrich.com |

Table 2: Selected Research Applications of Cobalt(II) Acetylacetonate

| Application Area | Specific Use | Key Findings |

| Catalysis | Isocyanide insertion with amines | Forms ureas and azaheterocycles, useful in pharmaceutical synthesis. sigmaaldrich.comsigmaaldrich.com |

| C-H Functionalization | Enables ortho-arylation of arenes with imidate directing groups. | |

| Epoxidation of olefins | Used as a catalyst, for example, when anchored onto magnetic mesoporous silica (B1680970) nanospheres. sigmaaldrich.com | |

| Polymerization | Catalyzes the synthesis of polymers with controlled molecular weight and low dispersity. | |

| Materials Science | Precursor for Co₃O₄ nanoparticles | Synthesis via solvothermal or hydrothermal methods for supercapacitor and CO sensing applications. sigmaaldrich.com |

| Precursor for thin films | Used in MOCVD to produce cobalt oxide thin films for electronic and catalytic applications. sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYYEGLZLFAFDI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CoO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cobalt Ii Acetylacetonate

Traditional Preparative Routes

The most common and straightforward synthesis of cobalt(II) acetylacetonate (B107027) involves the reaction of a cobalt(II) salt with acetylacetone (B45752) (Hacac). wikipedia.org This method is widely employed due to its efficiency and the ready availability of the starting materials.

Synthesis from Cobalt(II) Salts and Acetylacetone

The fundamental reaction for the preparation of cobalt(II) acetylacetonate involves the treatment of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), cobalt(II) sulfate (B86663) (CoSO₄), cobalt(II) nitrate (B79036) (Co(NO₃)₂), or cobalt(II) carbonate (CoCO₃), with acetylacetone. wikipedia.orggoogle.com The reaction is typically carried out in a suitable solvent, and the addition of a base is often necessary to facilitate the deprotonation of acetylacetone, thereby promoting the formation of the complex. wikipedia.org The general reaction can be represented as:

Co²⁺ + 2 CH₃COCH₂COCH₃ ⇌ Co(CH₃COCHCOCH₃)₂ + 2 H⁺

A common procedure involves dissolving a cobalt(II) salt, like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), in water and subsequently adding a solution of acetylacetone and a base, such as sodium hydroxide (B78521) or ammonia (B1221849). google.comulaval.ca The acetylacetone is deprotonated by the base to form the acetylacetonate anion (acac⁻), which then coordinates with the cobalt(II) ion. The resulting cobalt(II) acetylacetonate often precipitates from the solution and can be collected by filtration. ulaval.ca

For instance, one method involves the slow addition of a solution of acetylacetone and sodium hydroxide in water to a stirred aqueous solution of cobalt(II) chloride. ulaval.ca The temperature is typically controlled to remain below 40°C during the addition. ulaval.ca The resulting orange precipitate of the hydrated complex is then collected. ulaval.ca

Influence of Reaction Conditions and Media on Product Formation

The conditions under which the synthesis is performed significantly impact the nature of the final product, particularly its hydration state and crystalline form. Key factors include the choice of solvent, the base used for deprotonation, and the reaction temperature.

The reaction is often carried out in an aqueous medium, which typically yields the dihydrate form of cobalt(II) acetylacetonate, Co(acac)₂(H₂O)₂. google.comulaval.ca To obtain the anhydrous form, a subsequent dehydration step is necessary, which can be costly and challenging. google.com

An alternative approach involves using an organic solvent that is immiscible with water and forms an azeotropic mixture with it. google.com This method allows for the direct synthesis of anhydrous cobalt(II) acetylacetonate. google.com By conducting the reaction near the boiling point of the azeotrope, the water formed during the reaction is continuously removed, driving the equilibrium towards the formation of the anhydrous product. google.com This process also avoids the need for neutralization with ammonia and the extensive washing required in aqueous methods. google.com

The choice of base also plays a role. While strong bases like sodium hydroxide are effective, weaker bases such as ammonia can also be used. google.com However, the use of ammonia can lead to the formation of ammonium (B1175870) salts as byproducts, which must be carefully removed through washing. google.com

The temperature of the reaction can influence the reaction rate and the crystallinity of the product. Elevated temperatures, often at the reflux temperature of the solvent, are commonly employed to ensure the reaction goes to completion. google.com

Preparation of Hydrated and Anhydrous Forms of Bis(2,4-pentanedionato)cobalt(II)

Cobalt(II) acetylacetonate can exist in both hydrated and anhydrous forms. The hydrated form, typically bis(2,4-pentanedionato)cobalt(II) dihydrate, [Co(acac)₂(H₂O)₂], is often the initial product when the synthesis is conducted in aqueous media. google.comulaval.ca The anhydrous form, [Co(acac)₂], which exists as a tetramer, [Co(acac)₂]₄, is obtained through specific synthetic strategies or by dehydration of the hydrated complex. wikipedia.orgacs.org

The hydrated complex, Co(acac)₂(H₂O)₂, presents as orange needles. ulaval.ca Its synthesis involves the reaction of a cobalt(II) salt with acetylacetone in water, followed by precipitation. ulaval.ca Purification can be achieved by recrystallization from a hot mixture of ethanol (B145695) and chloroform. ulaval.ca

The preparation of anhydrous bis(2,4-pentanedionato)cobalt(II) can be achieved by carrying out the synthesis in a water-immiscible organic solvent that forms an azeotrope with water, as previously mentioned. google.com Another method to obtain the anhydrous form involves the reduction of cobalt(III) acetylacetonate with cobalt metal under solvent-free conditions. acs.org Dehydration of the dihydrate complex can be accomplished by heating under reduced pressure, although this method can be challenging. google.com

The structural difference between the two forms is significant. In the dihydrate, the cobalt atom is in an octahedral coordination environment, with two bidentate acetylacetonate ligands and two water molecules. researchgate.net In the anhydrous tetrameric form, octahedral coordination is achieved through the sharing of oxygen atoms between cobalt centers. researchgate.net

Table 1: Comparison of Hydrated and Anhydrous Cobalt(II) Acetylacetonate

| Property | Hydrated Cobalt(II) Acetylacetonate | Anhydrous Cobalt(II) Acetylacetonate |

| Chemical Formula | Co(C₅H₇O₂)₂·2H₂O | [Co(C₅H₇O₂)₂]₄ |

| Common Appearance | Orange needles ulaval.ca | Purple crystalline powder chemicalbook.com |

| Synthesis Medium | Typically aqueous google.comulaval.ca | Water-immiscible organic solvents or solvent-free reduction google.comacs.org |

| Coordination Geometry | Octahedral (with water ligands) researchgate.net | Octahedral (through oxygen sharing in tetramer) researchgate.net |

Derivatization and Interconversion from Cobalt(III) Acetylacetonate

Cobalt(II) acetylacetonate can be synthesized from its cobalt(III) counterpart, tris(acetylacetonato)cobalt(III) (Co(acac)₃), through a reduction process. This interconversion provides an alternative route to obtaining the Co(II) complex.

One method involves the reduction of Co(acac)₃ using cobalt metal in a solvent-free environment. acs.org This direct reaction yields the tetranuclear form of anhydrous cobalt(II) acetylacetonate, [Co(acac)₂]₄. acs.org

Conversely, cobalt(II) acetylacetonate serves as the starting material for the synthesis of cobalt(III) acetylacetonate. The oxidation of Co(acac)₂ in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and additional acetylacetone yields Co(acac)₃. wikipedia.orgwikipedia.org This reaction highlights the redox relationship between the two complexes. The synthesis of Co(acac)₃ often proceeds by first preparing Co(acac)₂ in situ, which is then oxidized without being isolated. google.com For example, cobalt(II) hydroxide, cobalt(II) oxide, or basic cobalt(II) carbonate can be reacted with acetylacetone to form Co(acac)₂, which is then immediately oxidized by hydrogen peroxide in the same reaction vessel. google.com

This interconversion is a key aspect of the chemistry of cobalt acetylacetonate complexes, demonstrating the accessibility of different oxidation states of cobalt within this ligand framework. The ability to move between Co(II) and Co(III) states is also fundamental to the catalytic activity of these compounds.

Structural Elucidation and Electronic Properties of Cobalt Ii Acetylacetonate

Oligomeric and Polymeric Structures of Cobalt(II) Acetylacetonate (B107027)

To satisfy its preference for octahedral coordination, Co(acac)₂ polymerizes into more complex architectures. The most well-characterized of these is a tetramer, although other oligomers have also been identified.

The anhydrous, crystalline form of cobalt(II) acetylacetonate exists as a tetramer with the formula Co₄(acac)₈. nih.gov The structure of this complex was first determined by F. A. Cotton and R. C. Elder in 1964 and has been repeatedly confirmed to be correct and reproducible. nih.govresearchgate.netacs.org The tetrameric form can be reliably synthesized, including through methods like the reduction of cobalt(III) acetylacetonate in solvent-free conditions. nih.govresearchgate.net

In this tetrameric cluster, the four cobalt atoms are arranged at the corners of a distorted rectangle. Each cobalt(II) center is six-coordinate, achieving a distorted octahedral geometry. researchgate.net This coordination is satisfied by bonding to four oxygen atoms from two of its own bidentate acetylacetonate ligands and two additional oxygen atoms that bridge to adjacent cobalt centers. This intricate network of shared oxygen atoms creates a stable, complex three-dimensional structure.

| Form | Formula | Co(II) Coordination Geometry | State | Key Reference(s) |

|---|---|---|---|---|

| Monomer (theoretical) | Co(acac)₂ | Tetrahedral | Gas phase / Isolated molecule | acs.orgnih.gov |

| Tetramer | Co₄(acac)₈ | Octahedral | Solid state (anhydrous) | nih.govresearchgate.netacs.org |

| Trinuclear Complex | [Co(acac)₂]₃ | Octahedral | Solid state (from noncoordinating solvents) | nih.govacs.org |

| Ethanol (B145695) Adduct | Co(acac)₂(EtOH)₂ | Octahedral | Solid state (from ethanol solution) | nih.govacs.org |

Besides the well-established tetramer, cobalt(II) acetylacetonate is also known to form trinuclear complexes. nih.govacs.org These trimeric structures, [Co(acac)₂]₃, tend to crystallize from noncoordinating solvents, such as certain halogenated hydrocarbons. nih.govacs.org In these trinuclear arrangements, all cobalt atoms also exhibit octahedral coordination, satisfied through oxygen-sharing between the Co(acac)₂ units. acs.org While dimeric structures are known for the acetylacetonate complexes of other metals like copper(II), specific evidence for a stable dimeric form of cobalt(II) acetylacetonate is not well-documented in the literature. The primary oligomeric forms identified for Co(acac)₂ are the tetramer and the trimer, both of which are a consequence of the central cobalt ion's drive to achieve a stable, six-coordinate octahedral environment.

Electronic Structure and Spin State Investigations

The electronic configuration of the cobalt(II) ion (3d⁷) allows for different possible spin states, primarily a low-spin doublet (S=1/2) and a high-spin quartet (S=3/2). The preferred state is intricately linked to the coordination environment of the cobalt center.

Determination of Spin Ground States (e.g., Quartet State)

The determination of the spin ground state of Cobalt(II) acetylacetonate has been a subject of considerable research, with findings indicating a strong dependence on the molecule's conformation and environment. For an isolated, single molecule of Cobalt(II) acetylacetonate, theoretical studies assign the quartet (high-spin) state as the ground state, with a tetrahedral conformation being the most stable. nih.govacs.orgfigshare.com

However, the spin state is highly sensitive to the coordination geometry. In square-planar configurations, a low-spin state is favored. researchgate.net In contrast, tetrahedral or solvated forms, such as the bis-adduct with ethanol, Co(acac)₂(EtOH)₂, exhibit a high-spin ground state. nih.gov Experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with theoretical calculations, have been crucial in confirming the high-spin quartet ground state for solvated derivatives of Cobalt(II) acetylacetonate. researchgate.netnih.gov

Theoretical Approaches to Spin State Energetics

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio multiconfigurational methods like CASSCF/CASPT2, have been instrumental in exploring the energetics of different spin states and conformations. nih.govacs.orgnih.gov These studies have highlighted the challenges in accurately predicting the ground state, as results can be highly dependent on the chosen computational method. acs.org

For instance, different DFT functionals can lead to contradictory predictions. "Pure" or gradient-corrected functionals like BP and BLYP suggest that a square-planar geometry with a low-spin (doublet) state is the most stable for the isolated Co(acac)₂ complex. researchgate.net Conversely, hybrid functionals such as B3LYP and B3LYP* predict the tetrahedral quartet (high-spin) state to be the lowest in energy. acs.orgresearchgate.net The ab initio CASPT2 method was employed to resolve these discrepancies, ultimately assigning the quartet ground state to the single molecule in a tetrahedral conformation. nih.govacs.org

The relative energies between the different states are a key outcome of these theoretical investigations. The energy difference between the high-spin and low-spin states for the isolated molecule has been calculated to be between 5.7 and 10.2 kcal/mol, depending on the hybrid functional used. researchgate.net

Table 1: Calculated Relative Energies of Co(acac)₂ Spin States and Conformations

| Functional | Geometry | Spin State | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| BP | Square-Planar | Doublet | 0.0 | researchgate.net |

| BP | Tetrahedral | Quartet | 4.9 | researchgate.net |

| BP | Square-Planar | Quartet | 15.9 | researchgate.net |

| BLYP | Square-Planar | Doublet | 0.0 | researchgate.net |

| BLYP | Tetrahedral | Quartet | 4.8 | researchgate.net |

| BLYP | Square-Planar | Quartet | 14.8 | researchgate.net |

| B3LYP | Tetrahedral | Quartet | 0.0 | researchgate.net |

| B3LYP | Square-Planar | Doublet | 10.2 | researchgate.net |

| B3LYP | Square-Planar | Quartet | ~9.8 | researchgate.net |

| B3LYP* | Tetrahedral | Quartet | 0.0 | researchgate.net |

| B3LYP* | Square-Planar | Doublet | 5.7 | researchgate.net |

Note: The lowest energy for each functional is set to 0.0 kcal/mol for comparison.

Analysis of Superexchange Interactions in Spin Clusters

In the solid state, Cobalt(II) acetylacetonate forms a tetrameric structure, [Co₄(acac)₈], which can be described as a magnetically isolated spin cluster. aip.org The magnetic properties of this tetramer are governed by superexchange interactions, which are magnetic couplings between the Co²⁺ ions mediated by the bridging oxygen atoms of the acetylacetonate ligands.

A theoretical study of this tetrameric cluster revealed the presence of competing superexchange interactions. aip.org The analysis suggested three distinct exchange constants: two for nearest-neighbor interactions (Jnn1 and Jnn2) and one for the next-nearest-neighbor interaction (Jnnn3). All three of these interactions were determined to be antiferromagnetic, a finding that is somewhat unusual based on conventional ideas of superexchange. aip.org This competition among the antiferromagnetic interactions results in a paramagnetic character at low temperatures. aip.org

Table 2: Superexchange Interaction Constants in Tetrameric Cobalt(II) Acetylacetonate

| Interaction | Type | Value (K) | Reference |

|---|---|---|---|

| Jnn1 | Nearest-Neighbor | ~5 | aip.org |

| Jnn2 | Nearest-Neighbor | ~10 | aip.org |

Advanced Characterization Techniques for Structural Confirmation

A variety of advanced analytical methods are employed to confirm the structural details of Cobalt(II) acetylacetonate, both in its monomeric and polymeric forms.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is a definitive technique for determining the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction: Single-crystal X-ray analysis has been fundamental in elucidating the polymeric nature of Cobalt(II) acetylacetonate in the solid state. The structure of the tetrameric form, Co₄(acac)₈, was first determined in 1964 and has since been confirmed to be reproducible. acs.orgacs.orgacs.org In this structure, the cobalt atoms achieve octahedral coordination by sharing oxygen atoms. The tetramer is centrosymmetric and consists of a linear arrangement of four Co²⁺ ions. aip.orgacs.org The terminal cobalt atoms are linked to the central pair by sharing a face (three bridging oxygen atoms), while the two central cobalt atoms are joined by sharing an edge (two bridging oxygen atoms). acs.org Additionally, a trinuclear form has been identified when the compound is crystallized from noncoordinating halogenated solvents. acs.org

Powder X-ray Diffraction (PXRD): Powder XRD is used to analyze bulk materials, confirm phase purity, and determine crystal system parameters. Studies have confirmed that the bulk material of synthesized Cobalt(II) acetylacetonate corresponds to the single-crystal data of the tetramer. acs.org PXRD has also been used to characterize related bis(benzoylacetonato)cobalt(II) complexes, revealing a triclinic crystal system for that analogue. jocpr.com The technique is also valuable for identifying the transformation of Co(acac)₂ into cobalt oxides upon thermal or steam treatment. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data for a Cobalt(II) Acetylacetonate Analogue

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the bonding within a molecule by identifying its characteristic vibrational frequencies. In Cobalt(II) acetylacetonate, FT-IR spectra provide clear evidence of the coordination of the acetylacetonate ligand to the cobalt ion.

The coordination through the oxygen atoms of the ligand is indicated by a shift in the carbonyl stretching frequency (ν(C=O)) to a lower wavenumber compared to the free ligand. jocpr.com Key vibrational bands observed in the FT-IR spectrum of Co(acac)₂ are used to confirm its structural integrity.

Table 4: Characteristic FT-IR Vibrational Frequencies for Cobalt(II) Acetylacetonate

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| ν(C=O) | ~1597 | rsc.org |

| ν(C=C) | ~1525 | rsc.org |

| ν(C-H) | 2900-3000, ~1400 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (including shift reagent applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules. For paramagnetic complexes like cobalt(II) acetylacetonate, the unpaired electrons significantly influence the NMR spectrum, leading to broadened peaks and substantial shifts in the resonance frequencies. azom.com This paramagnetic nature, while complicating direct structural analysis of the complex itself, has been advantageously exploited in other areas.

Cobalt(II) acetylacetonate has been effectively used as an NMR shift reagent. acs.orgulaval.ca When added to a solution of a complex organic molecule, such as an alcohol or amine, the cobalt complex can cause a separation of overlapping signals in the molecule's NMR spectrum, making it easier to interpret. ulaval.canih.gov This effect arises from the interaction between the paramagnetic cobalt center and the nuclei of the organic molecule.

The ¹H NMR spectrum of cobalt(II) acetylacetonate itself in a solvent like deuterated dichloromethane (B109758) (CD₂Cl₂) exhibits very broad resonances due to its paramagnetic nature. researchgate.net In contrast, the related diamagnetic cobalt(III) acetylacetonate, Co(acac)₃, shows sharp, well-defined peaks, highlighting the effect of the unpaired electrons in the Co(II) species. azom.commagritek.com The paramagnetic ¹H NMR spectrum of cobalt(II) complexes can show shifted and broadened resonances for protons near the metal center. researchgate.net

| Compound | Nucleus | Solvent | Key Observations | Reference |

| Cobalt(II) acetylacetonate | ¹H | CD₂Cl₂ | Broad resonances due to paramagnetism. | researchgate.net |

| Cobalt(III) acetylacetonate | ¹H | CDCl₃ | Sharp resonances, typical of a diamagnetic complex. | azom.commagritek.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of cobalt(II) acetylacetonate is characterized by several absorption bands. In the ultraviolet region, strong absorptions are observed, which are attributed to π-π* transitions within the acetylacetonate ligand. samipubco.comresearchgate.net

In the visible region, weaker d-d transitions are observed. The positions and intensities of these bands are sensitive to the coordination environment of the cobalt(II) ion. For instance, in a solution of toluene (B28343), where the complex is likely tetrahedral, the spectrum differs from that in a coordinating solvent like ethanol, where an octahedral species such as Co(acac)₂(H₂O)₂ may form. researchgate.net The splitting of absorption bands in the visible range can indicate a distorted octahedral geometry. researchgate.net The color of the complex is a direct result of these electronic transitions.

| Solvent | Concentration | Wavelength (nm) | Assignment | Reference |

| Ethanol | Low | 255 (shoulder) | Ligand-based transition | samipubco.com |

| Acetone | Low | 328 | Ligand-based transition | samipubco.com |

| DMF | Low | 285 | Ligand-based transition | samipubco.com |

| DMSO | Not specified | 497 | d-d transition | researchgate.net |

| Toluene/Ethanol | Not specified | ~290 | π-π* transition | researchgate.net |

| Toluene/Ethanol | High | 16,000-22,000 cm⁻¹ | d-d transitions | researchgate.net |

Mass Spectrometry

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of cobalt(II) acetylacetonate has been studied to understand its behavior upon ionization. acs.org The molecular ion peak, corresponding to the intact molecule, can be observed, confirming the molecular weight of the complex. nist.govnist.gov Fragmentation patterns often involve the loss of acetylacetonate ligands or parts of the ligands, providing further structural information.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements within a compound. For cobalt(II) acetylacetonate, typically in its dihydrate form, Co(acac)₂(H₂O)₂, the experimentally determined percentages of carbon, hydrogen, and cobalt are compared with the calculated theoretical values to confirm the compound's stoichiometry and purity. ulaval.ca For instance, a typical analysis for Co(acac)₂(H₂O)₂ would yield results close to the calculated values of approximately 41.0% carbon, 6.2% hydrogen, and 20.1% cobalt. ulaval.ca

| Element | Theoretical % (for Co(acac)₂(H₂O)₂) | Experimental % (Typical) | Reference |

| Carbon | 40.97 | 41.05 | ulaval.ca |

| Hydrogen | 6.19 | 6.33 | ulaval.ca |

| Cobalt | 20.1 | 19.9 | ulaval.ca |

Electron Paramagnetic Resonance (EPR) Measurements

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. As cobalt(II) is a paramagnetic ion (d⁷ configuration), EPR is a particularly insightful tool for studying its electronic structure. ohiolink.edumarquette.eduosti.gov

EPR studies on cobalt(II) acetylacetonate complexes, often in frozen solutions, reveal characteristic signals that provide information about the g-tensor and hyperfine coupling constants. kyoto-u.ac.jpresearchgate.net These parameters are sensitive to the symmetry of the coordination environment around the cobalt ion. For high-spin Co(II) complexes, EPR spectra can be complex but offer detailed information about the electronic ground state. ohiolink.eduresearchgate.net For example, the EPR spectrum of a Co(acac)₂ solution at low temperatures shows broad features consistent with a high-spin Co(II) center. researchgate.net The analysis of these spectra, often aided by theoretical calculations, can elucidate the distribution of the unpaired electron density. kyoto-u.ac.jp

| Complex System | Temperature | Key EPR Observations | Reference |

| Co(acac)₂ in toluene/ethanol glass | 5.8 K | Broad features with g ≈ 5.8-5.4 and g ≈ 2.0. | researchgate.net |

| Co(sacac)₂en(pyridine) in toluene | 77 K | Rhombic symmetry, allowing for calculation of spin densities. | kyoto-u.ac.jp |

Thermal Analysis (TG/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the changes in a material's physical and chemical properties as a function of temperature. For cobalt(II) acetylacetonate, these methods provide information about its thermal stability and decomposition pathway.

TGA/DTA curves for Co(acac)₂ often show a multi-step decomposition process. researchgate.netresearchgate.net If the complex is hydrated, an initial weight loss corresponding to the removal of water molecules is typically observed at lower temperatures. researchgate.netresearchgate.net At higher temperatures, the acetylacetonate ligands decompose. The endothermic peaks in the DTA curve often correspond to melting and subsequent decomposition stages. researchgate.net The final residue upon heating in an inert atmosphere is typically cobalt oxide. iosrjournals.org

| Atmosphere | Temperature Range (°C) | Observation | Reference |

| Argon | 50-120 | Initial weight loss due to dehydration. | researchgate.net |

| Inert | 140-170 | Release of water from hydrated complex. | researchgate.net |

| Inert | >170 | Major weight loss due to ligand decomposition. | researchgate.net |

| Nitrogen | 100-200 | Decomposition of acetylacetone (B45752) moiety. | iosrjournals.org |

Coordination Chemistry of Cobalt Ii Acetylacetonate with Ancillary Ligands

Adduct Complex Formation

The formation of adducts with ancillary ligands alters the coordination sphere of the cobalt(II) center, which is typically octahedral in the solid state. These interactions can range from weak and reversible to strong, leading to the formation of stable, isolable complexes.

The interaction of cobalt(II) acetylacetonate (B107027) with phosphine (B1218219) ligands has been a subject of study, revealing a range of coordination behaviors depending on the nature of the phosphine. researchgate.net These complexes are considered key intermediates or precursors for cobalt-based catalysts. researchgate.netresearchgate.net

Monodentate Phosphines: The monodentate phosphine diphenylphosphine (B32561) (HPPh₂) binds weakly and reversibly to Co(acac)₂. researchgate.net This interaction results in the formation of a dinuclear complex, Co₂(acac)₄(HPPh₂). researchgate.net

Bidentate Phosphines: In contrast, the bidentate phosphine 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) interacts more strongly with Co(acac)₂, leading to the formation of a one-dimensional coordination polymer with the formula Co(acac)₂(dppe). researchgate.net However, not all bidentate phosphines react readily. For instance, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) fails to react, likely due to its large bite angle, which makes bridging two metal centers difficult. researchgate.net

Tethered Phosphines: A pyrrole-tethered phosphine, 2-(dicyclohexylphosphino)methyl-1H-pyrrole (CyPNH), forms an unusual five-coordinate cobalt complex, Co(acac)₂(CyPNH). researchgate.net In this complex, the pyrrole (B145914) moiety engages in a bifurcated hydrogen-bonding interaction with the acetylacetonate ligands. researchgate.net

Recent research has also explored a series of cobalt(II) bis(phosphine) complexes with varying numbers of coordinated solvent ligands in the axial positions, highlighting the formation of square-planar to pseudo-square pyramidal geometries. nih.gov

Table 1: Interaction of Co(acac)₂ with Various Phosphine Ligands

| Phosphine Ligand | Type | Resulting Complex | Coordination Behavior |

|---|---|---|---|

| Diphenylphosphine (HPPh₂) | Monodentate | Co₂(acac)₄(HPPh₂) | Weak and reversible binding, forms a dinuclear complex. researchgate.net |

| 1,2-bis(diphenylphosphino)ethane (dppe) | Bidentate | Co(acac)₂(dppe) | Strong interaction, forms a 1D coordination polymer. researchgate.net |

| 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) | Bidentate | No reaction | Fails to react, likely due to a large bite angle. researchgate.net |

| 2-(dicyclohexylphosphino)methyl-1H-pyrrole (CyPNH) | Tethered | Co(acac)₂(CyPNH) | Forms an unusual 5-coordinate complex with hydrogen bonding. researchgate.net |

Cobalt(II) readily forms complexes with nitrogen-donor ligands, which can lead to various coordination geometries. researchgate.net

Bipyridine: The interaction of Co(acac)₂ with bipyridine (bipy) can lead to the formation of binuclear complexes. For example, the complex [Co₂(acac)₄(bipy)] has been synthesized and structurally characterized. In this complex, the two cobalt atoms are bridged by oxygen atoms from the acetylacetonate ligands, and each cobalt atom is also coordinated to a bipyridine molecule.

Imidazole (B134444) and its Derivatives: Imidazole and its derivatives are biologically significant ligands that readily form complexes with cobalt(II). researchgate.net A series of mixed-ligand complexes with the general formula [Co(acac)₂(N₃)(Im)], where Im is imidazole or a derivative, have been synthesized. researchgate.net Studies on cobalt(II) complexes with imidazole derivatives like 2-methylimidazole (B133640) and 2-ethylimidazole (B144533) have revealed the formation of complexes with the general formula [Co(methacrylate)₂(L)₂], where L is the imidazole derivative. nih.gov X-ray crystallography of these complexes has shown distorted trigonal bipyramidal and octahedral stereochemistries for the cobalt(II) ion. nih.gov For instance, in the complex with 2-ethylimidazole, three distinct molecular units were found in the unit cell, each with a different stereochemistry around the cobalt(II) ion. nih.gov

The interaction of imidazole with copper(II) acetylacetonate has been studied as an analogue, showing the formation of both mono- and bis-adducts, [Cu(acac)₂Im] and [Cu(acac)₂Im₂], respectively. acs.org These studies provide insight into the potential coordination modes in the corresponding cobalt systems.

The color of cobalt(II) acetylacetonate solutions can change depending on the coordinating ability of the solvent, a phenomenon known as solvatochromism. This is due to the formation of solvent adducts, which alters the coordination environment of the Co(II) ion.

From coordinating solvents like ethanol (B145695), cobalt(II) acetylacetonate crystallizes as its bis-adduct, Co(acac)₂(EtOH)₂. acs.org In contrast, crystallization from non-coordinating halogenated solvents can yield a trinuclear form. acs.org The formation of these adducts highlights the Lewis acidic nature of the coordinatively unsaturated Co(acac)₂.

The equilibrium between octahedral and tetrahedral geometries of solvated cobalt(II) complexes has been studied in various primary alkylamines. nih.gov The enthalpy differences for this equilibrium were determined spectrophotometrically, indicating that the stability of a particular geometry is influenced by electronic repulsion between the d-electrons and the donor atoms of the solvent molecules. nih.gov

Ligand Exchange Dynamics and Equilibria

Ligand exchange reactions involving cobalt(II) complexes are common and can be influenced by factors such as temperature and ligand concentration, often resulting in noticeable color changes. nih.govsavemyexams.com These exchanges can occur in a stepwise manner, with time scales ranging from picoseconds to nanoseconds. nih.gov

The dynamics of ligand substitution can be studied using techniques like ultrafast T-jump experiments, which have been used to investigate the transformation of aqua cobalt(II) complexes to their halogenated forms. nih.gov These studies reveal a stepwise mechanism where the rate can be limited by structural changes, such as the transition from an octahedral to a tetrahedral geometry. nih.gov

The equilibrium between different coordination geometries, such as octahedral and tetrahedral, is a key aspect of cobalt(II) chemistry. nih.gov For example, the addition of concentrated hydrochloric acid to an aqueous solution of a cobalt(II) complex can lead to the substitution of water ligands by chloride ions, causing a color change from pink to blue and a change in geometry from octahedral [Co(H₂O)₆]²⁺ to tetrahedral [CoCl₄]²⁻. savemyexams.com Similarly, the addition of excess concentrated ammonia (B1221849) can lead to the complete substitution of water ligands by ammonia, forming the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺. savemyexams.com

Stereochemical and Electronic Influences of Ancillary Ligands

Ancillary ligands have a significant impact on both the stereochemistry and the electronic properties of cobalt(II) acetylacetonate complexes.

The stereochemistry around the cobalt(II) center can vary from square-planar and trigonal bipyramidal to octahedral, depending on the nature and number of ancillary ligands. nih.govnih.gov For example, in a series of cobalt(II) complexes with imidazole derivatives, distorted trigonal bipyramidal and octahedral geometries were observed. nih.gov The complex with 2-ethylimidazole exhibited three different stereochemistries for the cobalt(II) ion within the same crystal lattice. nih.gov

The electronic properties of the cobalt center are also modulated by the ancillary ligands. The substitution of acetate (B1210297) ligands with hydroxyls in cobalt acetate complexes, for instance, leads to an increase in electron density on the cobalt atom. osti.gov This is attributed to the loss of π-back-bonding and an increase in electron donation from the hydroxyl groups. osti.gov The nature of the ligand donor atom also plays a crucial role; for example, the bond between cobalt and the nitrogen of a pyridine (B92270) ligand is typically strong. osti.gov

Catalysis in Organic Synthesis

Cobalt(II) acetylacetonate, often abbreviated as Co(acac)₂, is a key precatalyst for a range of synthetic reactions, including olefin functionalizations, oxidation reactions, cycloadditions, and cross-coupling reactions. sigmaaldrich.comresearchgate.net Its effectiveness is often enhanced by its ability to generate active catalytic species under various reaction conditions.

Co(acac)₂ demonstrates significant catalytic activity in the functionalization of olefins, which are fundamental starting materials in chemical synthesis. These reactions include polymerization, the addition of hydrogen and other elements across the double bond, direct functionalization of C-H bonds, and epoxidation.

Cobalt-mediated radical polymerization (CMRP) is a method of controlled radical polymerization (CRP) where cobalt compounds like Co(acac)₂ are used to regulate the reaction. wikipedia.org This technique allows for the synthesis of polymers with well-defined molecular weights and low dispersity. Co(acac)₂ acts as a mediating agent, often in conjunction with a conventional radical initiator like 2,2′-azo-bis-isobutyronitrile (AIBN). nih.govnih.gov The control mechanisms primarily involve reversible termination (RT), where a dormant polymer chain with a Co-C bond is formed, or catalytic chain transfer (CCT). wikipedia.org

A notable application is the copolymerization of chlorotrifluoroethylene (B8367) (CTFE) and vinyl acetate (VAc). nih.govnih.gov In this process, Co(acac)₂ successfully mediates the copolymerization, allowing for control over the molar mass and the content of the fluorinated units in the resulting polymer. nih.govnih.gov Research has shown that the molar masses of the copolymers increase linearly with monomer conversion, and the process exhibits features of a controlled polymerization, including the ability to perform chain extension polymerizations. nih.gov

| Monomers | Catalyst System | Key Findings | Reference(s) |

|---|---|---|---|

| Chlorotrifluoroethylene (CTFE) & Vinyl Acetate (VAc) | Co(acac)₂ / AIBN | Controlled molar mass and fluorinated unit content; linear increase of molar mass with conversion; successful chain extension. | nih.govnih.gov |

| Acrylonitrile | Co(acac)₂ | Molecular weights grow linearly with conversion; allows for high molecular weight polymers (e.g., >1.2 x 10⁵ g/mol) with controlled polydispersity. | researchgate.net |

| Methacrylic acid esters / Butadiene | Co(acac)₂ | Used as a catalyst for polymerization to yield stereospecific products. | google.com |

Co(acac)₂ is a key catalyst in the hydrofunctionalization of olefins, particularly in hydration and hydrosilylation reactions. The Mukaiyama hydration is a prominent example, providing a method for the formal addition of water across an olefin with Markovnikov selectivity. wikipedia.org This reaction typically employs Co(acac)₂ in the presence of a silane (B1218182) reductant (like phenylsilane) and molecular oxygen at room temperature. wikipedia.orgresearchgate.net The reaction is notable for its mild conditions and tolerance of various functional groups. wikipedia.org The mechanism is proposed to involve a cobalt-hydride intermediate that adds to the olefin, followed by radical reaction with oxygen and subsequent reduction. wikipedia.orgnih.gov

In addition to hydration, Co(acac)₂ catalyzes the hydrosilylation of olefins. For instance, it is used for the stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes, affording (E)-allylsilanes in high yields and stereoselectivity. rsc.org The stereoconvergence is attributed to a σ–π–σ isomerization of an intermediate allylcobalt species. rsc.org

| Reaction Type | Olefin Substrate | Catalyst System | Key Products & Findings | Reference(s) |

|---|---|---|---|---|

| Mukaiyama Hydration | Various Olefins | Co(acac)₂ / Phenylsilane / O₂ | Corresponding alcohols with Markovnikov selectivity. Mild, neutral conditions at room temperature. | researchgate.netwikipedia.orgresearchgate.net |

| Hydration | α-Olefins | Co(acac)₂ / Isopropanol / O₂ | Alcohols, along with ketones and alkanes via an oxidation-reduction process. | researchgate.net |

| 1,2-Hydrosilylation | Conjugated Dienes | Co(acac)₂ / Phosphine ligand | (E)-allylsilanes with high stereoselectivity (E/Z >99:1) and regioselectivity. | rsc.org |

| Hydrosilylation | Functionalized Alkenes | Co(I)-dinitrogen complex (derived from Co precursor) | Anti-Markovnikov hydrosilylation; tolerates hydroxyl, amino, ester, and ketone groups. | researchgate.net |

Cobalt(II) acetylacetonate serves as an effective precatalyst for C-H functionalization reactions, an increasingly important strategy in organic synthesis for its atom economy. nih.govsigmaaldrich.com These reactions enable the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. mdpi.com Co(acac)₂ is often used in systems that may involve an oxidant and a directing group on the substrate to achieve site-selectivity. mdpi.com For example, it can catalyze the ortho-arylation of arenes using imidate directing groups.

The catalytic cycle is generally believed to proceed through a high-valent cobalt intermediate, often Co(III), which is formed in situ. mdpi.com Recent advancements have merged cobalt catalysis with photoredox catalysis to enable novel transformations, such as the enantioselective dearomative cyclization of indoles, using Co(acac)₂ as the precatalyst under blue light irradiation. acs.org

| Reaction Type | Substrates | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| C-H Allylation | Arylanilines & Terminal Olefins | Cobalt catalyst | Addresses regioselectivity issues (styrenyl vs. allylic). | mdpi.com |

| C-H/C-H Cross-Coupling | Benzoxazole & Aryl Aniline | Co(OAc)₂ / Ag₂CO₃ / Ole-ONa | Provides straightforward access to antifungal biphenyl (B1667301) derivatives. | mdpi.com |

| C-H Arylation | Arenes with Imidate Directing Groups | Co(acac)₂ | Enables ortho-arylation of arenes. | |

| Photoinduced C-H Activation | Benzamide & N-pyrimidyl Indole | Co(acac)₂ / Salicyloxazoline ligand / Blue light | Enantioselective dearomative cyclization to form chiral indolines. | acs.org |

The epoxidation of olefins to form valuable epoxide building blocks is another key application of Co(acac)₂ catalysis. sigmaaldrich.com These reactions can be performed using various oxidants. One common system involves using molecular oxygen in the presence of an aldehyde, which acts as a co-reductant. Alternatively, hydroperoxides such as tert-butyl hydroperoxide (TBHP) are used as the terminal oxidant. beilstein-journals.orgresearchgate.net

To improve catalyst efficiency and recyclability, Co(acac)₂ has been immobilized on various supports. Covalently anchoring the complex onto magnetic mesoporous silica (B1680970) nanospheres creates a highly efficient and easily recoverable catalyst for the liquid-phase epoxidation of various olefins. sigmaaldrich.comresearchgate.net The choice of support, oxidant, and solvent can significantly influence the catalyst's activity and selectivity. beilstein-journals.orgnih.gov

| Olefin Substrate | Catalyst System | Oxidant | Key Findings | Reference(s) |

|---|---|---|---|---|

| Various Alkenes | Co(acac)₂ | O₂ / Aldehydes | Generates peracid intermediates for epoxidation. Yields of 75-92%. | |

| Styrene (B11656) | Cobalt Nanoparticles (CoNPs) on MgO | tert-Butyl hydroperoxide (TBHP) | High conversion (95%) and excellent selectivity to styrene oxide. | beilstein-journals.org |

| Cyclic, Aliphatic, Aromatic Olefins | Co(II)@Cr-MIL-101-P2I | Air | High catalytic performance due to strong electron-withdrawing groups and high catalyst dispersion. | researchgate.net |

| Cyclohexane (B81311) | Co(acac)₂ on magnetic mesoporous silica | O₂ | Highly efficient and recyclable catalyst for liquid-phase oxidation. | researchgate.net |

Beyond epoxidation, Cobalt(II) acetylacetonate is a versatile catalyst for a broader range of oxidation reactions. sigmaaldrich.com It is particularly effective in the aerobic oxidation of hydrocarbons. researchgate.net A widely studied system combines Co(acac)₂ with N-hydroxyphthalimide (NHPI) to catalyze the oxidation of alkanes and alkylbenzenes with molecular oxygen under relatively mild conditions, producing valuable oxygenated compounds like alcohols, ketones, and dicarboxylic acids. researchgate.net

It also catalyzes the liquid-phase oxidation of cyclohexane using oxygen, a reaction of significant industrial importance. researchgate.net Furthermore, Co(acac)₂ has been employed in the oxidation of alcohols to the corresponding carbonyl compounds and in the conversion of biomass-derived molecules, such as the direct oxidation of fructose (B13574) to 2,5-furandicarboxylic acid (FDCA), a key bioplastic precursor. researchgate.netorganic-chemistry.org In the latter case, Co(acac)₃ encapsulated in silica gel acts as a bifunctional catalyst, where the silica surface promotes fructose dehydration and the cobalt complex catalyzes the subsequent oxidation. researchgate.net

| Substrate | Catalyst System | Oxidant | Product(s) | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Cycloalkanes | Co(acac)₂ / N-hydroxyphthalimide (NHPI) | O₂ | Cycloalkanones, Dicarboxylic acids | Efficient aerobic oxidation in acetic acid at 100°C. | researchgate.net |

| Cyclohexane | Co(acac)₂ on magnetic silica nanospheres | O₂ | Cyclohexanone, Cyclohexanol | Efficient and recyclable heterogeneous catalyst for liquid-phase oxidation. | researchgate.net |

| Fructose | Cobalt acetylacetonate in sol-gel silica | Air | 2,5-Furandicarboxylic acid (FDCA) | Bifunctional catalyst with 99% selectivity at 72% conversion. | researchgate.net |

| Alcohols | CoCl₂·6H₂O (related Co(II) source) | Acetic Acid (as reagent) | Acetylated esters | Efficient acetylation without need for water removal; catalyst is recyclable. | organic-chemistry.org |

| Aromatic Aldehydes | SiO₂–Co(acac)₂ | Air | Carboxylic acids | Active catalyst for aldehyde oxidation. | researchgate.net |

2 Catalytic Applications and Reaction Mechanism Studies of Cobalt(II) Acetylacetonate

Cobalt(II) acetylacetonate, with the chemical formula Co(C₅H₇O₂)₂, is recognized for its catalytic prowess in a variety of organic transformations. sigmaaldrich.com This organometallic compound, where a central cobalt atom is coordinated to two bidentate acetylacetonate ligands, is soluble in organic solvents and serves as a versatile catalyst. sigmaaldrich.comamericanelements.com Its applications span from oxidation reactions to the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.comsigmaaldrich.com

1 Oxygen Reduction Reactions (ORR)

While direct studies focusing solely on Cobalt(II) acetylacetonate for the Oxygen Reduction Reaction (ORR) are not extensively detailed in the provided search results, its role in activating molecular oxygen is a recurring theme in various catalytic oxidations. The activation of dioxygen is a critical and often challenging step in the catalytic oxygenation of hydrocarbons under mild conditions. gdut.edu.cn The mechanisms involved in other oxidative reactions suggest that Co(II) complexes can interact with oxygen to form reactive oxygen species, a fundamental process related to ORR. For instance, in deperoxidation reactions, Co(II) ions react with hydroperoxides to generate radicals, a process that is part of the broader field of redox catalysis involving oxygen species. nih.gov Similarly, in the aerobic oxidation of toluene (B28343), cobalt porphyrins, which are related cobalt complexes, facilitate the activation of molecular oxygen, hinting at the potential of cobalt complexes like Co(acac)₂ in ORR-related chemistry. gdut.edu.cn

2 Hydrocarbon Oxygenation (e.g., Cyclohexane, Toluene)

Cobalt(II) acetylacetonate has demonstrated significant catalytic activity in the oxidation of various hydrocarbons, including cyclohexane and toluene.

Cyclohexane Oxidation:

The liquid-phase oxidation of cyclohexane is a commercially important process, and cobalt catalysts, including Co(acac)₂, play a crucial role. Research has shown that Co(acac)₂ covalently anchored onto magnetic mesoporous silica nanospheres is a highly efficient catalyst for the oxidation of cyclohexane using molecular oxygen as the oxidant. rsc.org This heterogeneous catalyst benefits from a high surface area and the stable anchoring of the cobalt complex. rsc.org In other studies, the combination of N-hydroxyphthalimide (NHPI) and Co(acac)₂ in acetic acid at 100°C effectively oxidizes cycloalkanes to their corresponding cycloalkanones and dicarboxylic acids. researchgate.net The mechanism of cobalt-catalyzed cyclohexane oxidation often involves the decomposition of hydroperoxides, which are primary products of alkane oxidation. researchgate.net

Toluene Oxidation:

Cobalt(II) acetylacetonate is also implicated in the aerobic oxidation of toluene. While some studies focus on cobalt porphyrins, the fundamental principle of cobalt-mediated C-H bond activation is relevant. gdut.edu.cn In the presence of a cobalt catalyst and an initiator like acetylacetone (B45752), toluene can be converted to benzoic acid in excellent yields. researchgate.netgdut.edu.cn The reaction proceeds through a free-radical mechanism, often exhibiting an induction period. gdut.edu.cn The proposed mechanism involves the cobalt-promoted dehydrogenation of an initiator to form a radical, which then reacts with dioxygen to generate a peroxyl radical. This radical species is key to the subsequent oxidation of toluene. gdut.edu.cn

Table 1: Catalytic Systems for Hydrocarbon Oxygenation using Cobalt Catalysts

| Hydrocarbon | Catalyst System | Oxidant | Key Products | Reference |

| Cyclohexane | Co(acac)₂-NHPI | O₂ | Cycloalkanone, Dicarboxylic Acid | researchgate.net |

| Cyclohexane | Co(acac)₂ on magnetic mesoporous silica | O₂ | Not specified | rsc.org |

| Cyclohexane | Co(OAc)₂ / H₂O₂ | O₂ / H₂O₂ | Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide | researchgate.net |

| Toluene | Co(acac)₂-NHPI | O₂ | Benzoic Acid | researchgate.net |

| Toluene | Cobalt meso-tetraphenylporphyrin / Acetylacetone | O₂ | Benzoic Acid | gdut.edu.cn |

3 Deperoxidation Reactions

The Co(II)/Co(III)-induced decomposition of hydroperoxides, known as deperoxidation, is a critical reaction in many industrial oxidation processes. nih.gov The mechanism of deperoxidation of tert-butylhydroperoxide by Co(acac)₂ has been studied using UV/Vis spectroscopy. nih.gov The reaction is understood to proceed via the Haber-Weiss cycle, where the Co(II) ion reacts with a hydroperoxide (ROOH) to generate alkoxyl radicals (RO•) and a Co(III)-OH species. The catalytic cycle is completed by the regeneration of the Co(II) ion from the reaction of the Co(III)-OH species with another ROOH molecule, which also produces peroxyl radicals (ROO•). nih.gov

Even under anaerobic conditions, this cycle initiates a radical-chain destruction of the hydroperoxide. nih.gov The reaction rate is directly proportional to the cobalt concentration up to a certain point (approximately 75 μM at 333 K), after which a significant decrease in the rate is observed. nih.gov This autoinhibition is hypothesized to be due to the termination reaction between two Co(III)-OH species. nih.gov

Furthermore, the addition of small amounts of octanoic acid has been shown to significantly enhance the catalytic deperoxidation activity of Co(acac)₂. nih.gov This is attributed to the stabilization of the Co-OOR bond upon coordination of the octanoic acid, which prevents unimolecular scission and forces the reaction into an alternative, more rapid catalytic cycle. nih.gov

4 Conversion of Fructose to 2,5-Furandicarboxylic Acid

Cobalt(II) acetylacetonate has been effectively used as a bifunctional catalyst for the conversion of fructose into 2,5-furandicarboxylic acid (FDCA), a valuable biomass-derived chemical. researchgate.net When encapsulated in sol-gel silica, Co(acac)₂ acts as both an acidic and a redox catalyst. researchgate.net This system achieves a high selectivity (99%) for FDCA at a fructose conversion of 72%. researchgate.net The reaction is believed to proceed via the formation of 5-hydroxymethylfurfural (B1680220) (HMF) as an intermediate. The cooperative effect of the acidic and redox functions of the catalyst is crucial, as performing the reaction in two separate steps results in much lower conversions. researchgate.net

Table 2: Catalytic Conversion of Fructose to FDCA

| Catalyst | Support | Selectivity to FDCA | Fructose Conversion | Reference |

| Cobalt acetylacetonate | Silica | 99% | 72% | researchgate.net |

5 Oxidation of Aldehydes and Alcohols

Cobalt(II) complexes, including Co(acac)₂, are effective catalysts for the oxidation of aldehydes and alcohols.

Aldehyde Oxidation:

A cobalt(II)-catalyzed reaction of aldehydes with acetic anhydride (B1165640) under an oxygen atmosphere has been reported. acs.org This process highlights the ability of Co(II) to catalyze the oxidation of the aldehyde functional group.

Alcohol Oxidation:

While specific examples using Co(acac)₂ for simple alcohol oxidation are less detailed in the provided results, related cobalt salts like cobalt(II) chloride hexahydrate have been shown to efficiently catalyze the acetylation of alcohols with acetic acid, a transformation of the alcohol functional group. organic-chemistry.org This process is notable for not requiring the removal of water and for the recyclability of the catalyst. organic-chemistry.org The mechanism is suggested to be a Lewis acid-catalyzed process. organic-chemistry.org The general principle of alcohol oxidation often involves the formation of a metal-alkoxide intermediate, followed by a hydrogen abstraction or elimination step to form the corresponding aldehyde or ketone. youtube.com

Catalytic Applications and Reaction Mechanism Studies of Cobalt Ii Acetylacetonate

3 Carbon-Carbon and Carbon-Heteroatom Bond Formations

Cobalt(II) acetylacetonate (B107027) serves as a versatile precatalyst for reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

1 Reductive Aldol (B89426) and Mannich Reactions

Co(acac)₂ is a key precatalyst in reductive aldol and Mannich reactions, which are powerful methods for constructing complex molecules. researchgate.net

Reductive Aldol Reactions:

The first cobalt catalysts for reductive aldol coupling were reported in 1989. nih.gov These reactions typically involve the use of a Co(II) precatalyst in combination with a reducing agent, such as phenylsilane. nih.gov A variety of pronucleophiles, including α,β-unsaturated amides and esters, can participate in these couplings, although they often yield diastereomeric mixtures in intermolecular reactions. nih.gov However, related aldol cyclizations can proceed with high syn-diastereoselectivity. nih.gov

The reaction mechanism can be influenced by the choice of silane (B1218182), potentially proceeding through either a hydrometalative or an anion radical pathway. nih.gov In a significant extension, cobalt-catalyzed reductive aldol additions of α,β-unsaturated amides to ketones have been achieved using diethylzinc (B1219324) as the mediator. nih.gov These reactions, both inter- and intramolecular, exhibit excellent levels of syn-diastereoselectivity. nih.gov

Reductive Mannich Reactions:

Similar to the reductive aldol reaction, cobalt catalysis can be employed to generate enolates that can then be trapped by imines in reductive Mannich reactions. Using cobalt catalysis, diethylzinc can promote the conjugate reduction of 4-acryloylmorpholine (B1203741) to form an ethylzinc (B8376479) enolate, which then reacts with N-tosyl aldimines to produce β-aminoamides. rsc.org These reactions can proceed with good levels of anti-diastereoselectivity. nih.gov

Alkylative Aldol Cyclizations

Cobalt(II) acetylacetonate, often in its hydrated form (Co(acac)₂·2H₂O), serves as an effective precatalyst for the alkylative aldol cyclizations of α,β-unsaturated amides with ketones. sigmaaldrich.comresearchgate.net This reaction is particularly valuable as it facilitates the construction of β-hydroxylactams, which are important structural motifs in various biologically active compounds. The process utilizes trialkylaluminum reagents and is noted for its high degree of diastereoselectivity, yielding products with three contiguous stereocenters. sigmaaldrich.com

In a typical reaction, the cobalt catalyst, in conjunction with a stoichiometric reductant like diethylzinc, mediates the conjugate reduction of the α,β-unsaturated amide. researchgate.net This in-situ generation of a zinc enolate is followed by its reaction with a ketone, leading to the formation of tertiary alcohol-containing aldol products with high diastereoselectivity, in some cases exceeding a 19:1 ratio. researchgate.net

Table 1: Cobalt-Catalyzed Alkylative Aldol Cyclizations

| Substrates | Catalyst System | Product | Key Features |

| α,β-Unsaturated amides and ketones | Co(acac)₂·2H₂O, Trialkylaluminum reagents | β-Hydroxylactams | High diastereoselectivity, formation of three contiguous stereocenters. sigmaaldrich.com |

| α,β-Unsaturated amides and ketones | Cobalt catalyst, Diethylzinc | Tertiary alcohol-containing aldol products | High diastereoselectivity (up to >19:1). researchgate.net |

Isocyanide Insertion Reactions

Cobalt(II) acetylacetonate is an effective catalyst for isocyanide insertion reactions, a powerful tool for the synthesis of various nitrogen-containing compounds. sigmaaldrich.comsigmaaldrich.com These reactions are crucial in pharmaceutical synthesis for the formation of ureas and azaheterocycles. sigmaaldrich.com The catalytic cycle is believed to involve the coordination of the isocyanide to the cobalt center, followed by insertion into a metal-heteroatom bond. This methodology offers an efficient route to complex molecules from readily available starting materials. sigmaaldrich.comsigmaaldrich.com

Alkyne Hydroarylation

The hydroarylation of alkynes, an atom-economical method for synthesizing aromatic alkenes, can be effectively catalyzed by cobalt complexes, including those derived from cobalt(II) acetylacetonate. researchgate.net These reactions involve the addition of a C-H bond across a carbon-carbon triple bond. Both low-valent and high-valent cobalt species have been shown to be active in these transformations. The reaction mechanism is thought to proceed through a C-H activation step to form a cobaltacycle, followed by alkyne insertion. researchgate.net

Barbier Allylations

Cobalt(II) acetylacetonate has been successfully employed as a catalyst in Barbier-type allylation reactions. researchgate.net Notably, Co(acac)₂·2H₂O can efficiently catalyze the SnCl₂-mediated Barbier coupling of carbonyl compounds (including aldehydes and ketones) with allyl bromide in water. researchgate.net This method is advantageous due to its use of water as a solvent, making it a more environmentally benign process. The reaction affords the corresponding homoallylic alcohols in high yields, and the catalyst can be reused for several cycles with consistent activity. researchgate.net

Catalytic Cycloisomerization

Cobalt catalysts, including cobalt(II) acetylacetonate, are known to promote various cycloaddition and cycloisomerization reactions. acs.org These transformations are fundamental in organic synthesis for the construction of cyclic and heterocyclic frameworks. acs.org The high affinity of cobalt for carbon-carbon multiple bonds, carbon-nitrogen multiple bonds, and carbonyl groups allows it to catalyze a range of cycloadditions, such as [2+2+2] cycloadditions. acs.org While early work in this area with chiral cobalt complexes showed low levels of enantiocontrol, significant progress has been made in developing more selective catalysts. acs.org

Cross-Coupling Reactions

Cobalt(II) acetylacetonate is a versatile and economical precatalyst for a variety of cross-coupling reactions. researchgate.net It has been demonstrated that cobalt salts can effectively replace more expensive and toxic catalysts like palladium in many instances. These cobalt-catalyzed reactions exhibit a broad scope, tolerating a wide range of sensitive functional groups. They can be used to couple various organic halides (including fluorides, chlorides, bromides, and iodides) and triflates with organometallic reagents. researchgate.net For example, organocopper compounds can undergo smooth cross-coupling with aryl fluorides and tosylates in the presence of a catalytic amount of Co(acac)₂. researchgate.net

Role as a Precursor in Advanced Materials Synthesis

Beyond its catalytic applications in organic synthesis, cobalt(II) acetylacetonate is a valuable precursor for the synthesis of advanced materials. americanelements.comsigmaaldrich.com Its organic ligands facilitate solubility in non-aqueous solvents and it decomposes cleanly at elevated temperatures, making it suitable for various deposition and nanoparticle synthesis techniques. americanelements.comsigmaaldrich.com

Cobalt(II) acetylacetonate is widely used in processes like chemical vapor deposition (CVD) and laser evaporation for the fabrication of thin films and nanostructures. americanelements.comsigmaaldrich.com It serves as a precursor for the production of cobalt oxide (Co₃O₄) thin films and nanoparticles, which have applications in electronics, catalysis, and as supercapacitor materials due to their excellent capacitance and cycling stability. sigmaaldrich.comsigmaaldrich.com The solvothermal or hydrothermal synthesis using Co(acac)₂ allows for the preparation of Co₃O₄ nanoparticles with uniform, mesoporous structures and tunable sizes, which are promising for applications such as CO sensing. sigmaaldrich.comsigmaaldrich.com

Furthermore, cobalt(II) acetylacetonate is utilized in the synthesis of various forms of carbon nanostructures, including carbon nanotubes. americanelements.comdoi.org In this context, the cobalt complex decomposes to form catalytic cobalt nanoparticles that are essential for the growth of the nanotubes.

Table 2: Cobalt(II) Acetylacetonate as a Precursor in Materials Synthesis

| Resulting Material | Synthesis Method | Key Features of Material | Potential Applications |

| Co₃O₄ Nanoparticles | Solvothermal Synthesis | High electrochemical performance, excellent capacitance, and cycling stability. sigmaaldrich.com | Supercapacitors. sigmaaldrich.com |

| Co₃O₄ Nanoparticles | Hydrothermal Method | Highly-uniform mesoporous structure, tunable sizes. sigmaaldrich.comsigmaaldrich.com | CO sensing. sigmaaldrich.comsigmaaldrich.com |

| Cobalt Oxide Thin Films | Metal-Organic Chemical Vapor Deposition (MOCVD) | Thin film coatings. sigmaaldrich.comsigmaaldrich.com | Electronics, catalysis. sigmaaldrich.comsigmaaldrich.com |

| Carbon Nanostructures | Chemical Vapor Deposition (CVD), Laser Evaporation | Various shapes of carbon nanostructures. americanelements.com | Various nanotechnology applications. |

| Cobalt Nanoparticles | Physical Vapor Deposition (PVD) followed by reduction | Stabilized nanoparticles on SiO₂/Si substrates. mdpi.com | Catalysis for carbon nanotube synthesis. mdpi.com |

| Cobalt-based Magnetic Nanocatalyst | Anchoring on magnetic mesoporous silica (B1680970) nanospheres | Mesoporous structure with high surface area. researchgate.net | Oxidation of cyclohexane (B81311). researchgate.net |

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

Cobalt(II) acetylacetonate, often abbreviated as Co(acac)₂, is widely employed as a precursor in both Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) processes. sigmaaldrich.comharvard.edu These techniques are favored for producing high-quality, uniform thin films with excellent conformity, which is crucial for the fabrication of advanced microelectronic devices. harvard.eduresearchgate.net The precursor's volatility and ability to decompose cleanly make it suitable for depositing thin films of cobalt metal, cobalt oxides, and cobalt silicide. sigmaaldrich.comharvard.eduacs.org

In MOCVD, Co(acac)₂ can be used as a single solid source precursor. For instance, thin films of cobalt oxide have been successfully deposited on substrates like soda-lime glass and alumina (B75360) by the pyrolysis of Co(acac)₂ at temperatures around 420-565°C. researchgate.netjmst.org The properties of the resulting films, such as stoichiometry and grain structure, are highly dependent on the deposition temperature. researchgate.net While effective, Co(acac)₂ can sometimes lead to the formation of oligomeric structures, which might affect mass transport properties. researchgate.net To overcome this, adducts like Co(acac)₂(TMEDA) have been developed, showing improved volatility and stability for MOCVD applications. researchgate.net

Aerosol-assisted CVD (AACVD) is another variation where a solution of Co(acac)₂, often in a solvent like methanol, is nebulized and then transported to a heated substrate. harvard.eduacs.org This method has been used to create amorphous mixed-metal oxide films, such as cobalt-vanadium oxides, by using a dual-precursor solution. acs.org

Fabrication of Carbon Nanostructures

Cobalt(II) acetylacetonate serves as a catalyst for the synthesis of carbon nanostructures, particularly carbon nanotubes (CNTs). harvard.edursc.org In catalytic chemical vapor deposition (CCVD), cobalt nanoparticles derived from the decomposition of precursors like Co(acac)₂ act as seeding points for CNT growth. rsc.orgmdpi.com The catalyst's performance, including the yield and quality of the resulting CNTs, is influenced by factors such as the cobalt loading and the support material. rsc.org For instance, when cobalt is supported on existing carbon nanotubes, it can catalyze the decomposition of methane (B114726) at temperatures around 600°C to produce new CNTs. rsc.org The size and distribution of the cobalt nanoparticles are critical parameters that dictate the properties of the synthesized nanotubes. rsc.org

Growth of Cobalt Oxide Thin Films

Cobalt(II) acetylacetonate is a key precursor for the growth of cobalt oxide thin films, which have applications in electronics and catalysis. sigmaaldrich.comacs.org Using techniques like MOCVD, the composition of the film can be tailored to be CoO, Co₃O₄, or a mixture of both by controlling the deposition temperature and the oxygen pressure in the reactor. acs.org For example, CoO films can be obtained at temperatures as low as 350°C, while films containing Co₃O₄ are formed under other conditions. acs.org

Studies have shown that thin films of cobalt oxide can be deposited on various substrates, including indium tin oxide (ITO) and glass, through the pyrolysis of Co(acac)₂. acs.orgjmst.org One study using MOCVD at 420°C on soda-lime glass produced Co₂O₃ films with an average thickness of 227 nm and uniformly distributed grains. jmst.org The growth mechanism is often described as an "island" or Volmer-Weber mode, where nucleation sites form initially, followed by grain growth. acs.org The choice of oxidant gas, such as O₂ versus N₂O, can also alter the CVD process and the resulting film properties. researchgate.net

Below is a table summarizing findings from MOCVD experiments for cobalt oxide film growth.

| Precursor | Deposition Method | Substrate | Temperature (°C) | Resulting Film | Reference |

| Co(acac)₂ | MOCVD | Soda Lime Glass | 420 | Co₂O₃ | jmst.org |

| Co(acac)₂ | MOCVD | Alumina | 490 - 565 | Co₃O₄ (Cubic) | researchgate.net |

| Co(dpm)₂ | CVD | Indium Tin Oxide (ITO) | 350 - 500 | CoO or Co₃O₄ | acs.org |

| Co(acac)₃** | AP-PECVD | Not specified | ~180 (volatilization) | Co₃O₄ | nih.gov |

| Note: Co(dpm)₂ is a related β-diketonate, included for comparison of process parameters. | |||||

| **Note: Co(acac)₃, a Co(III) precursor, is also used and studied for similar applications. |

Solvothermal and Hydrothermal Synthesis of Cobalt Oxide Nanoparticles (Co₃O₄, CoO)

Cobalt(II) acetylacetonate is a versatile precursor for the synthesis of cobalt oxide nanoparticles (NPs) via solvothermal and hydrothermal methods. sigmaaldrich.comrsc.org These techniques involve heating the precursor in a sealed vessel with a solvent, allowing for the formation of crystalline nanostructures with controlled morphology.

In solvothermal synthesis, Co(acac)₂ can be used to produce Co₃O₄ nanoparticles that exhibit high electrochemical performance, making them suitable for supercapacitor materials due to excellent capacitance and stability. sigmaaldrich.com A simple solvothermal strategy using a related precursor, cobalt(II) acetate (B1210297), in ethanol (B145695) at 220°C has been shown to produce pure-phased CoO and Co₃O₄ nanoparticles. rsc.org In this method, the morphology of the resulting nanoparticles (e.g., nanocubes, hexagonal platelets, nanospheres) can be controlled by varying parameters such as the surfactant used or the reaction time. rsc.org

Hydrothermal synthesis, which uses water as the solvent, can also employ cobalt precursors to create uniform, mesoporous Co₃O₄ nanoparticles. sigmaaldrich.com Although many hydrothermal methods use simple cobalt salts like cobalt nitrate (B79036) or chloride, the principles apply to organometallic precursors as well. researchgate.netut.ac.irsci-hub.seuj.edu.pl The process typically involves a cobalt source, a precipitating agent like NaOH or urea, and sometimes a surfactant, heated in an autoclave. ut.ac.irsci-hub.se The resulting Co₃O₄ nanoparticles have tunable sizes and are promising for applications like gas sensing. sigmaaldrich.com

The table below details examples of hydrothermal synthesis of Co₃O₄.

| Cobalt Source | Method | Temperature (°C) | Duration (h) | Additives | Resulting Morphology | Reference |

| Cobalt(II) chloride | Hydrothermal | 180 | 6 | Triton X-100, KOH | Spherical NPs (21-27 nm) | researchgate.netut.ac.ir |

| Cobalt(II) nitrate | Hydrothermal | 150 | 4 | Urea | Nanosheets | sci-hub.se |

| Cobalt(II) nitrate | Hydrothermal | 180 | 0.5 - 8 | NaOH | Cubes, Octahedra | uj.edu.pl |

Integration with Magnetic Mesoporous Silica Nanospheres

Cobalt(II) acetylacetonate can be integrated with magnetic mesoporous silica nanospheres (MMSNs) to create advanced catalytic materials. sigmaaldrich.comrsc.orgresearchgate.net This is typically achieved by covalently anchoring the Co(acac)₂ complex onto the surface of silica nanospheres that have been functionalized, for example, with (3-aminopropyl)triethoxysilane. rsc.orgresearchgate.net The resulting material, MMS-Co(acac)₂, combines the high surface area and porous structure of the silica support with the catalytic activity of the cobalt complex. rsc.orgresearchgate.net

These hybrid materials are highly efficient catalysts for reactions such as the liquid-phase oxidation of cyclohexane using oxygen as the oxidant. rsc.org The magnetic core of the nanospheres provides a significant practical advantage: the catalyst can be quickly and easily recovered from the reaction mixture using an external magnetic field, allowing for excellent recyclability. researchgate.netsemopenalex.org In another application, cobalt ions from precursors like Co(acac)₂ have been co-doped into mesoporous silica-coated magnetic nanoparticles to create materials that promote bone healing. nih.gov

Mechanistic Investigations and Kinetic Studies

Understanding the reaction mechanisms involving cobalt(II) acetylacetonate is crucial for optimizing its catalytic applications and developing new synthetic routes.

Radical-Mediated Pathways